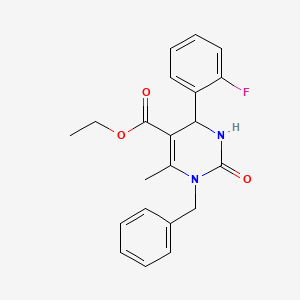

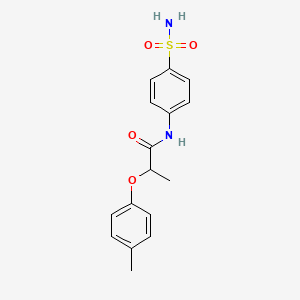

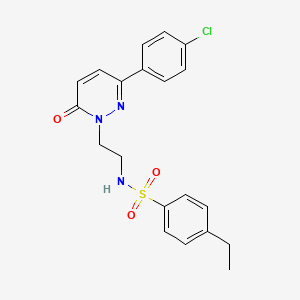

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide is a compound that appears to be related to various sulfonamide derivatives, which are known for their medicinal properties, particularly in anticancer and antimicrobial applications. The structure of the compound suggests it contains a sulfonamide group, which is a common feature in many drugs, and a propanamide moiety, which could confer additional biological activity or solubility characteristics .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfamoyl chloride with alcohols or phenols to form the corresponding sulfamates . In the case of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, a similar approach could be employed, possibly involving the protection of the sulfamate group to increase the stability of the compound during the synthesis process . The synthesis of related compounds has been reported to involve chemoselective Michael reactions, as well as novel thiation methods . These methods could potentially be adapted for the synthesis of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the quinoxaline ring has been identified as a suitable scaffold for carrying peptidomimetic side chains, which can be important for binding to biological targets . The presence of a 4-methylphenoxy group in the compound of interest could influence its binding affinity and overall biological activity. Molecular docking studies could be used to predict the binding affinity of the compound to various biological targets, similar to the studies conducted on related compounds .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including hydroxylation, N-demethylation, O-methylation, and conjugation . These reactions are part of the metabolic fate of such compounds in biological systems and can significantly affect their pharmacokinetic and pharmacodynamic profiles. The specific chemical reactions that 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide would undergo could be elucidated through in vitro and in vivo studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and proton conductivity, are important for their practical applications . For example, sulfonated polyimides, which share the sulfonate group with the compound of interest, have been shown to possess good solubility in aprotic solvents and high thermal stability . These properties could be relevant for the development of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide as a pharmaceutical agent, as they would affect its formulation and storage conditions.

Relevant Case Studies

Case studies involving sulfonamide derivatives have demonstrated their potential in treating various diseases. For instance, certain sulfonamide compounds have shown antiproliferative activity against human cancer cell lines . Additionally, sulfonamide copper(II) chelates have exhibited antitumor activity . These findings suggest that 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide could also possess similar biological activities, which could be explored in future case studies.

Safety And Hazards

This involves discussing the safety precautions that should be taken when handling the compound, its toxicity levels, and the hazards it presents.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into its properties or reactivity.

Eigenschaften

IUPAC Name |

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-3-7-14(8-4-11)22-12(2)16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTCMMCCWCMCAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/no-structure.png)

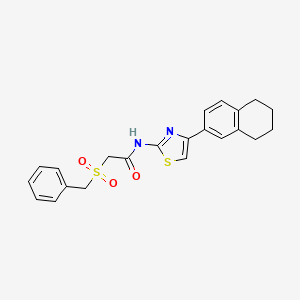

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)

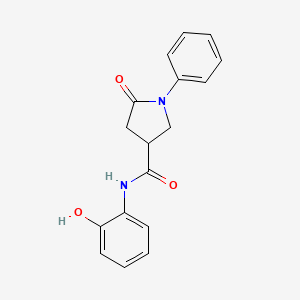

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)